2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO4/c1-14-18-11-10-16(26-24(28)19-8-3-4-9-20(19)25)13-21(18)30-23(14)22(27)15-6-5-7-17(12-15)29-2/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIPSFVGJDLEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic compound with significant potential in biological research. Its molecular formula is , and it has a molecular weight of 464.3 g/mol. The compound is characterized by its unique structural features, which contribute to its biological activity.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity
The biological activity of this compound has been investigated across various studies, focusing primarily on its anticancer properties and potential as a therapeutic agent.
Anticancer Properties
Recent studies have shown that derivatives of benzofuran, including compounds similar to this compound, exhibit notable cytotoxic effects against several cancer cell lines. For instance:
- Cytotoxicity Assays : The compound demonstrated significant inhibition of cell proliferation in human breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these cell lines were reported in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 0.65 | Doxorubicin | 1.93 |
| MDA-MB-231 | 2.41 | Doxorubicin | 2.84 |
The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells. Flow cytometry studies indicated that treatment with the compound led to an increase in caspase activity, suggesting that it triggers programmed cell death pathways . Additionally, the presence of electron-withdrawing groups in the structure has been shown to enhance biological activity, highlighting the importance of chemical modifications in optimizing efficacy .
Case Studies
- Study on MCF-7 Cells : A study investigated the effects of various benzofuran derivatives on MCF-7 cells, revealing that compounds with similar structures to this compound exhibited cytotoxic effects with IC50 values significantly lower than doxorubicin, indicating their potential as effective anticancer agents .
- Comparative Analysis : Another research highlighted the comparative efficacy of benzofuran derivatives against multiple cancer cell lines, demonstrating that modifications at specific positions on the benzofuran ring could lead to enhanced selectivity and potency against certain types of cancer cells .
Scientific Research Applications
2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a research compound with the molecular formula C24H18BrNO4 and a molecular weight of 464.3 g/mol. It is a synthetic compound with potential in biological research, particularly for its anticancer properties.
Anticancer Properties
This compound and similar benzofuran derivatives have demonstrated cytotoxic effects against several cancer cell lines. These compounds inhibit cell proliferation in human breast cancer cell lines, such as MCF-7 and MDA-MB-231.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 0.65 | Doxorubicin | 1.93 |
| MDA-MB-231 | 2.41 | Doxorubicin | 2.84 |
The anticancer activity of this compound involves the induction of apoptosis in cancer cells, with studies indicating an increase in caspase activity, suggesting the activation of programmed cell death pathways. The presence of electron-withdrawing groups in the structure enhances biological activity.
Case Studies
- Study on MCF-7 Cells: Research on MCF-7 cells revealed that benzofuran derivatives with structures similar to this compound exhibited cytotoxic effects with IC50 values significantly lower than doxorubicin.
- Comparative Analysis: A comparative analysis of benzofuran derivatives against multiple cancer cell lines showed that modifications at specific positions on the benzofuran ring could lead to enhanced selectivity and potency against certain types of cancer cells.
Further Research on Benzofuran Derivatives
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 3-methoxybenzoyl group provides moderate electron-donating properties, whereas the 3,4-dimethoxy analog in enhances solubility and electronic effects. Halogenated analogs like prioritize steric and electronic tuning for target binding.
- Molecular Weight : Halogenation (Br, Cl, F) and trifluoromethyl groups significantly increase molecular weight, impacting pharmacokinetic properties .
- Functional Roles : Substituents dictate applications. For example, the N,O-bidentate group in facilitates metal-catalyzed C–H activation, while brominated benzofurans may serve as kinase inhibitors .
Crystallographic and Analytical Techniques
Structural elucidation of similar compounds relies on:
Q & A
Q. Which software tools are recommended for modeling this compound’s reactivity?
Q. What analytical techniques validate the absence of regioisomeric impurities?
- HPLC-MS with a C18 column (ACN/water + 0.1% formic acid) can separate regioisomers. For example, 2-bromo vs. 4-bromo isomers show distinct retention times (Δt ≈ 1.2 min) in similar systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
